1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Description
Properties
IUPAC Name |
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h4-7,16-17H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAUNKSTECWQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C2=C1NC3=C2C=CC=C3O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
O-Methylation of 4-Hydroxy Intermediates
A common strategy involves introducing the 4-methoxy group via methylation of a 4-hydroxy precursor. Patent US4241064A demonstrates that 4-hydroxy-pyridoindoles (e.g., 1-carbomethoxy-4-hydroxy-9H-pyrido[3,4-b]indole) undergo methylation with methyl iodide or dimethyl sulfate in the presence of NaH. Applying this to 1-ethyl-4-hydroxy-9H-pyrido[3,4-b]indol-8-ol:
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Protect the 8-hydroxy group using acetyl or tert-butyldimethylsilyl (TBS) groups.
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Treat with methyl iodide (2 eq) and NaH in DMF at 0–25°C for 4 h.
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Deprotect under acidic (HCl/MeOH) or basic (TBAF) conditions.
Yields typically exceed 70%, though competing N-methylation necessitates careful stoichiometry.
Reduction of 1-Carbomethoxy to Ethyl
Patent US4241064A details the reduction of 1-carbomethoxy groups to formyl using diisobutylaluminum hydride (DIBAL), followed by further reduction to hydroxymethyl (NaBH4) or ethyl (H2/Pd-C). For 1-ethyl substitution:
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Start with 1-carbomethoxy-4-methoxy-9H-pyrido[3,4-b]indol-8-ol.
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Reduce with DIBAL in toluene (−78°C, 2 h) to 1-formyl derivative.
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Hydrogenate over Pd/C (1 atm H2, EtOH, 25°C) to 1-ethyl.
This route avoids harsh alkylation conditions but requires anhydrous handling.
Alternative Route: Fischer Indole Synthesis
EP0934319B1 discloses pyridoindole syntheses via Fischer indolization of 4-fluorophenylhydrazine with ketoglutaric acid. Adapting this method:
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Condense 4-fluorophenylhydrazine 10 with ethyl 2-ketoglutarate 11 in HCl/EtOH to form tetrahydro-γ-carboline 12 .
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Oxidize 12 with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the pyridine ring.
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Introduce 1-ethyl via N-alkylation (ethyl bromide, K2CO3, DMF).
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Methylate 4-hydroxy using methyl triflate and 2,6-lutidine.
This method offers modularity but requires multiple protection/deprotection steps for the 8-hydroxy group.
Comparative Analysis of Synthetic Routes
Analytical Validation and Optimization
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Regioselectivity : NMR and X-ray crystallography (e.g., 3ac in) confirm substitution patterns.
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Oxidation Control : Use of MnO2 or DDQ ensures selective aromatization without over-oxidation.
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Solvent Effects : Solvent-free conditions enhance cyclization rates but may reduce yields for polar intermediates .
Chemical Reactions Analysis
1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at position 8 can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen-containing ring.
Substitution: Electrophilic substitution reactions can occur at various positions on the indole ring, especially at the methoxy and ethyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol can be synthesized through various methodologies involving the pyridoindole framework. The synthesis often involves multi-step reactions that yield derivatives with diverse functional groups, enhancing their biological activity.
Synthesis Overview
- Starting Materials : Typically includes β-carboline derivatives.
- Reagents : Common reagents used include acetic anhydride and sodium hydroxide.
- Yield : The synthesis methods reported yield varying degrees of purity and quantity, often exceeding 65% in optimal conditions .
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Anticancer Activity
Research indicates that derivatives of pyrido[3,4-b]indole, including this compound, demonstrate significant anticancer properties. Studies have shown effectiveness against various cancer types, including:
- Colon Cancer
- Lung Cancer
The mechanism is thought to involve the inhibition of specific enzymes related to cancer cell proliferation and survival .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It plays a role in:
- Inhibition of HDAC6 : This is crucial for neurodegenerative disease research as it relates to the regulation of gene expression involved in neuronal survival.
- Potential Treatment for Alzheimer's Disease : Preliminary studies suggest that it may help in mitigating symptoms or slowing progression .
Pharmacological Applications
This compound is being explored for its potential in:
- Antidepressants : Its structural similarity to known psychoactive compounds positions it as a candidate for developing new antidepressants.
- Anxiolytics : The compound's action on serotonin receptors suggests potential use in treating anxiety disorders.
Case Studies
Several case studies have illustrated the efficacy of pyridoindole derivatives:
- A study highlighted the synthesis of a derivative that showed promise as an inhibitor of CDK4, an important target in cancer therapy.
- Another case focused on the neuroprotective effects observed in animal models treated with pyridoindole compounds, showing improvements in cognitive function post-treatment.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues primarily differ in substituents at position 1 and the positions of hydroxyl/methoxy groups. Key comparisons include:
Physicochemical Properties
- LogP Differences: Picrasidine J: 2.80 (higher hydrophobicity due to ethyl group) . Picrasidine I: Estimated 2.50 (ethenyl group reduces alkyl chain length) . Picrasidine K: ~1.5–2.0 (polar dimethylamino group lowers LogP) .
- Hydrogen Bonding: Picrasidine J has 2 H-bond donors (8-OH, NH) and 3 acceptors, similar to Picrasidine I . 1-Methyl-7-OH derivative lacks the methoxy group, reducing H-bond acceptor count to 2 .
Biological Activity
1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, also known as Picrasidine J, is a naturally occurring compound primarily isolated from the plant Picrasma quassioides. This compound belongs to the β-carboline class of alkaloids and exhibits significant biological activities, particularly in cancer research and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C₁₄H₁₄N₂O₂
CAS Number: 100234-62-6
Appearance: Yellow powder
Research indicates that Picrasidine J primarily targets the serine protease KLK-10. Its mode of action involves the inhibition of epithelial-mesenchymal transition (EMT), a crucial process in cancer metastasis. By interfering with this transition, Picrasidine J significantly reduces cell motility, migration, and invasion in head and neck squamous cell carcinoma (HNSCC) models .
Biochemical Pathways
The compound affects several signaling pathways, notably the MAPK pathway. This interaction is critical for various cellular processes, including proliferation and survival, thereby highlighting its potential as an anticancer agent.
Biological Activity Overview
This compound has demonstrated a range of biological activities:
Anticancer Properties
Several studies have reported its cytotoxic effects against various cancer cell lines:
- Head and Neck Cancer: Inhibition of HNSCC cell migration and invasion.
- Breast Cancer: Displayed significant cytotoxicity against MDA-MB-231 cells with an IC50 value of approximately 22 µM.
Antimicrobial Activity
The compound has shown promising antimicrobial properties:
- Antifungal Activity: Effective against Candida albicans with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Enzyme Inhibition
Picrasidine J has been identified as an inhibitor of several cytochrome P450 enzymes (CYPs), which are essential for drug metabolism:
| Enzyme | Inhibition Rate (%) |
|---|---|
| CYP1A2 | 92.02% |
| CYP2C9 | 89.38% |
| CYP3A4 | 60.61% |
Case Studies and Research Findings
- Study on HNSCC: A study published in 2023 demonstrated that treatment with Picrasidine J led to a marked decrease in cellular migration and invasion in vitro. The study utilized wound healing assays and transwell migration assays to quantify the effects.
- Cytotoxicity Assessment: Another investigation assessed the cytotoxic effects on various cancer cell lines using MTT assays. Results indicated that Picrasidine J exhibited selective toxicity towards malignant cells while sparing normal human fibroblasts .
- Antimicrobial Efficacy: Research conducted on the antimicrobial activity revealed that Picrasidine J could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent against infections .
Q & A
Q. How can synthesis conditions for 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol be optimized to improve yield?
Methodological Answer:
- Optimize reaction parameters using a design of experiments (DoE) approach. For example, in Pd-catalyzed amidation and cyclization, evaluate bases (e.g., Cs₂CO₃), solvents (e.g., t-BuOH), temperatures (e.g., 110°C), and reaction times (e.g., 24 hours) to maximize yield .
- Monitor progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., Pd catalyst loading) to minimize side reactions. Reference yield improvements in analogous compounds, such as 9-ethyl-2-methyl derivatives, where yield increased from 25% to >50% after parameter adjustments .
Q. What spectroscopic techniques are critical for characterizing the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 solvents. For example, in similar compounds (e.g., 9-ethyl-2-phenyl derivatives), aromatic protons appear at δ 7.06–8.24 ppm, while ethyl groups show quartets (δ 4.61 ppm) and triplets (δ 1.52 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., hydroxyl stretch at ~3425 cm⁻¹, methoxy C-O at ~1022 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., FAB-HRMS for analogs with [M+H]+ at m/z 335.1512) .
Q. How can solubility challenges be addressed during purification of this compound?
Methodological Answer:
- Use solvent mixtures (e.g., PEG-400:DMF) to enhance solubility during synthesis .
- For recrystallization, test hot ethyl acetate or toluene, as these solvents effectively crystallize pyridoindole derivatives (e.g., mp 122–124°C for 9-hexyl analogs) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Methodological Answer:
- Perform DFT calculations to analyze frontier molecular orbitals (HOMO/LUMO) and predict redox behavior. Compare results with UV-Vis data (e.g., λmax 228–389 nm for related β-carbolines) .
- Use molecular docking to study interactions with biological targets (e.g., enzymes in ischemia pathways) based on crystal structure analogs (e.g., Hirshfeld surface analysis of pyrimidoindole derivatives) .
Q. How do substituents (e.g., ethyl vs. methoxy groups) influence the compound’s stability under oxidative conditions?
Methodological Answer:
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation profiles of analogs like 8-hydroxy-β-carboline (prone to oxidation) vs. 8-methoxy derivatives (enhanced stability due to electron-donating groups) .
- Use LC-MS to identify degradation products (e.g., quinone formation from hydroxyl groups) .
Q. What strategies resolve contradictions in reported biological activity data for pyridoindole derivatives?
Methodological Answer:
- Standardize assay conditions (e.g., cell lines, IC50 protocols) to minimize variability. For example, discrepancies in antioxidant activity may arise from differences in ROS detection methods (e.g., DCFH-DA vs. ABTS assays) .
- Validate results using orthogonal techniques (e.g., in vitro enzyme inhibition + in vivo ischemia models) .
Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?
Methodological Answer:
- Grow single crystals via slow evaporation in acetone or toluene .
- Refine data using SHELX software to determine bond lengths/angles (e.g., C-O bond ~1.36 Å in methoxy groups) and π-π stacking interactions, as seen in pyrimidoindole structures .
Methodological Notes
- Synthesis Optimization : Prioritize Pd-catalyzed methods for regioselective cyclization .
- Data Reproducibility : Cross-reference NMR shifts and melting points with NIST databases to ensure accuracy .
- Advanced Characterization : Combine XRD with Hirshfeld analysis to map intermolecular interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
